tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate
Overview
Description
This compound is a chemical with the molecular formula C19H28N2O4 and a molecular weight of 348.44 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group, a benzyloxy carbonyl group, a methyl group, and a piperidine ring . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 348.44 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates
- "tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate" is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This compound is developed through a series of steps starting from 4-methylpyridinium, leading to efficient synthesis with a high total yield of 80.2% (Chen Xin-zhi, 2011).
Stereochemical Studies
- Research on "tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate" and its derivatives focuses on stereochemical synthesis. The Mitsunobu reaction followed by alkaline hydrolysis leads to the formation of trans isomers, demonstrating the compound's utility in stereochemical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Building Blocks for Amino Acids
- It serves as a building block for cyclopropyl-containing amino acids. It has been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form (Michael Limbach, A. Lygin, M. Es-Sayed, A. Meijere, 2009).
Structural Studies
- The compound has been used in structural studies, such as the preparation of "tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate" and its analysis using X-ray crystallography to form a porous three-dimensional network with hydrophobic channels (Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008).
Synthesis of Protected Diaminopropanoic Acid Esters
- The compound is used in the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids, with potential applications in peptide and pharmaceutical chemistry (A. Temperini, D. Aiello, F. Mazzotti, C. Athanassopoulos, P. De Luca, C. Siciliano, 2020).
Anticancer Drug Intermediate
- It acts as an intermediate for small molecule anticancer drugs. An example is the synthesis of "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate," a key component in several anticancer compounds (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Dynamic Kinetic Resolution
- The compound has applications in dynamic kinetic resolution, a technique used in asymmetric synthesis for producing enantiomerically pure compounds, which are crucial in medicinal chemistry (A. Kubo, H. Kubota, M. Takahashi, K. Nunami, 1997).
Future Directions
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHQVZLYZNATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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